molecular formula C17H21N3OS B5808720 N-cyclohexyl-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea

N-cyclohexyl-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea

Cat. No. B5808720
M. Wt: 315.4 g/mol
InChI Key: SBUUQLALIKYVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea, commonly known as CCT018159, is a small molecule compound that has gained significant attention in scientific research due to its potential use in cancer treatment. The compound is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell growth and survival.

Mechanism of Action

CCT018159 exerts its anti-cancer effects by inhibiting the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in cell growth and survival, and its inhibition can lead to cell cycle arrest and apoptosis. In addition, CCT018159 has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of CK2 and NF-κB. In vivo studies have shown that CCT018159 can inhibit tumor growth and metastasis, and improve survival rates in animal models of cancer. However, the compound has also been shown to have off-target effects, which may limit its use in clinical settings.

Advantages and Limitations for Lab Experiments

CCT018159 has several advantages for lab experiments. The compound is relatively easy to synthesize and has been produced in both small and large-scale quantities. In addition, CCT018159 has been extensively studied in vitro and in vivo, and its mechanism of action is well-understood. However, the compound has limitations, including its off-target effects and potential toxicity in vivo. Further studies are needed to determine the optimal dosage and administration route for CCT018159.

Future Directions

There are several future directions for research on CCT018159. One area of interest is the development of more potent and selective CK2 inhibitors, which may have fewer off-target effects and greater efficacy in cancer treatment. In addition, further studies are needed to determine the optimal dosage and administration route for CCT018159, as well as its potential use in combination with other anti-cancer agents. Finally, the compound's potential use in regulating the immune response and treating inflammatory diseases warrants further investigation.

Synthesis Methods

The synthesis of CCT018159 involves the reaction of cyclohexylisocyanate with 5-methyl-4-phenyl-2-thiocyanatobenzimidazole in the presence of a base. The resulting intermediate is then treated with an amine, such as methylamine, to yield CCT018159. The synthesis of CCT018159 has been reported in several scientific studies, and the compound has been produced in both small and large-scale quantities.

Scientific Research Applications

CCT018159 has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential therapeutic agent for various types of cancer, including breast, prostate, and pancreatic cancer. In addition, CCT018159 has been investigated for its role in regulating the immune response and as a potential treatment for inflammatory diseases.

properties

IUPAC Name

1-cyclohexyl-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-12-15(13-8-4-2-5-9-13)19-17(22-12)20-16(21)18-14-10-6-3-7-11-14/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUUQLALIKYVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)NC2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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